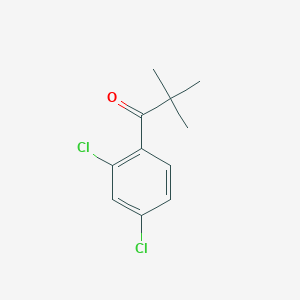

2',4'-Dichloro-2,2-dimethylpropiophenone

説明

Overview of Substituted Propiophenones in Organic Chemistry

Propiophenones are a class of aromatic ketones characterized by a phenyl ring attached to a propan-1-one structure. nih.gov The core propiophenone (B1677668) scaffold can be modified by adding various functional groups to the phenyl ring, creating a diverse family of "substituted propiophenones." ontosight.ai These substitutions significantly alter the molecule's electronic properties, reactivity, and steric profile.

In organic synthesis, substituted propiophenones serve as versatile intermediates. ontosight.ai They are utilized in the construction of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For example, they can undergo reactions at the carbonyl group, the adjacent alpha-carbon, or on the aromatic ring itself, leading to a wide array of chemical transformations. researchgate.net Researchers have studied various derivatives for their potential biological activities, such as antimicrobial and anti-inflammatory effects. ontosight.ai

Significance of Dihalogenated Ketones in Chemical Synthesis and Research

Dihalogenated ketones are organic compounds that contain a ketone functional group and two halogen atoms. Their significance in chemical synthesis is substantial, as they act as powerful and versatile building blocks for creating complex molecular architectures. ontosight.aiacs.org The presence of two halogen atoms provides multiple reactive sites, allowing for a variety of subsequent chemical modifications.

These compounds are particularly useful in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. acs.org The reactivity of the carbon-halogen bonds, combined with the ketone's carbonyl group, enables chemists to construct diverse ring systems. Furthermore, α,α-dihalocarbonyl moieties are considered privileged scaffolds in medicinal chemistry due to their stability and lipophilicity, making them valuable in drug design. researchgate.net

Rationale for Focused Investigation of 2',4'-Dichloro-2,2-dimethylpropiophenone

The focused investigation of this compound stems from its specific combination of structural features. The molecule incorporates both a dihalogenated phenyl ring (at the 2' and 4' positions) and a sterically demanding tert-butyl group (from the 2,2-dimethylpropyl moiety) adjacent to the ketone.

This unique combination presents several points of research interest:

Defined Regiochemistry: The chlorine atoms at the 2' and 4' positions provide specific sites for substitution reactions on the aromatic ring, directing further functionalization.

Steric Hindrance: The bulky tert-butyl group can influence the reactivity of the adjacent carbonyl group, potentially leading to unique selectivity in chemical reactions compared to less hindered ketones.

Synthetic Intermediate: The compound serves as a valuable precursor for creating more complex molecules. The dichlorinated ring and the ketone functionality are handles for building larger, potentially bioactive or materially useful structures.

The molecule's full IUPAC name is 1-(2,4-dichlorophenyl)-2,2-dimethyl-1-propanone. sigmaaldrich.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-2,2-dimethyl-1-propanone |

| CAS Number | 898766-57-9 |

| Molecular Formula | C₁₁H₁₂Cl₂O |

| Molecular Weight | 231.12 g/mol |

| Physical Form | Colorless oil |

| Purity | 97% |

Table 1: Properties of this compound. Data sourced from Sigma-Aldrich. sigmaaldrich.com

Outline of Core Research Areas and Objectives

Research focused on this compound is generally centered on several key areas. The primary objectives are to fully characterize the compound's behavior and explore its utility in broader synthetic applications.

Core research areas include:

Synthesis and Optimization: Developing efficient and scalable methods for its preparation. This often involves Friedel-Crafts acylation or similar reactions, where reaction conditions are optimized to maximize yield and purity.

Reactivity Studies: Investigating how the compound behaves in various chemical transformations. This includes studying the influence of the dichloro-substituents and the sterically bulky ketone on reaction outcomes.

Application as a Building Block: Utilizing this compound as a starting material to synthesize novel and more complex molecules. The goal is to leverage its unique structure to access compounds that would be difficult to prepare through other synthetic routes.

Through these focused investigations, the scientific community can better understand the properties of this specific dihalogenated ketone and harness its potential for advancing organic synthesis and materials science.

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWQVMZQYPUIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642481 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-57-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 ,4 Dichloro 2,2 Dimethylpropiophenone

Precursor Selection and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2',4'-Dichloro-2,2-dimethylpropiophenone, the most logical disconnection is the bond between the carbonyl carbon and the aromatic ring. This disconnection corresponds to a well-established chemical reaction: the Friedel-Crafts acylation.

This retrosynthetic step breaks the target molecule into two key synthons: a 2,4-dichlorophenyl acyl anion and a pivaloyl cation. These idealized fragments correspond to readily available chemical reagents, which serve as the primary precursors for the synthesis.

Aromatic Precursor : The 2,4-dichlorophenyl synthon is sourced from 1,3-dichlorobenzene.

Acylating Precursor : The pivaloyl cation is generated from pivaloyl chloride or a related derivative like pivalic anhydride.

The selection of these precursors is based on their commercial availability, cost, and reactivity in standard acylation reactions.

Table 1: Primary Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Aromatic Substrate |

Direct Synthetic Routes

The formation of the ketone functional group on the dichlorinated aromatic ring can be achieved through several established methods in organic chemistry.

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation. sigmaaldrich.com This reaction involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with pivaloyl chloride. sigmaaldrich.comnih.gov The reaction is promoted by a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃). orgsyn.org

The mechanism begins with the formation of a complex between the Lewis acid and the acyl chloride, which generates a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene to form the aryl ketone. A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst, rendering it inactive. orgsyn.org

An analogous reaction, the synthesis of 2,4-dichloroacetophenone from m-dichlorobenzene and acetyl chloride, utilizes aluminum trichloride as a catalyst, with the reaction temperature controlled to manage selectivity and yield. google.com Similar conditions are applicable to the synthesis of the target propiophenone (B1677668).

Table 2: Typical Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Aluminum Trichloride (AlCl₃) | Activates the acylating agent to form the acylium ion. google.com |

| Solvent | Dichloromethane, 1,2-dichloroethane, or excess substrate | Provides a medium for the reaction; can influence catalyst activity. |

| Temperature | 50 - 95 °C | Controls the reaction rate and minimizes side product formation. google.com |

| Stoichiometry | Slight excess of acylating agent and catalyst | Ensures complete conversion of the aromatic substrate. google.com |

While Friedel-Crafts acylation is the most direct route, alternative strategies involving organometallic reagents are theoretically possible, though less commonly employed for this specific target.

Grignard Reagent Approach : This method would involve the preparation of a 2,4-dichlorophenylmagnesium halide (a Grignard reagent) from 1,3-dichlorobenzene. This organometallic species could then react with pivaloyl chloride to form the desired ketone. However, the synthesis of Grignard reagents from aryl chlorides can be challenging, and controlling the reaction to prevent side products, such as double addition, is crucial.

Organolithium Chemistry : A 2,4-dichlorophenyllithium reagent could be generated via lithium-halogen exchange or direct metallation. This highly reactive species could then be treated with pivalic acid or pivaloyl chloride to yield this compound. This route requires cryogenic temperatures and strictly anhydrous conditions to be successful.

These alternative routes are generally more complex and less atom-economical for this particular synthesis compared to the well-established Friedel-Crafts acylation.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound does not involve the creation of any chiral centers, so stereochemical control is not a relevant consideration. However, regioselectivity is a critical aspect of the synthesis.

The starting material, 1,3-dichlorobenzene, has three possible positions for electrophilic substitution. The two chlorine atoms are deactivating groups but are ortho, para-directing.

The chlorine at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The chlorine at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The positions are therefore activated as follows:

Position 4: Activated by both chlorine atoms (para to C1, ortho to C3).

Position 6: Activated by both chlorine atoms (ortho to C1, para to C3).

Position 2: Activated by both chlorine atoms (ortho to both C1 and C3).

Position 5: Activated by neither chlorine atom (meta to both).

While positions 2, 4, and 6 are all electronically activated, steric hindrance plays a significant role. The bulky pivaloyl group will preferentially attack the least sterically hindered position. Position 2 is highly hindered by two adjacent chlorine atoms. Positions 4 and 6 are sterically similar. However, acylation at position 4 leads to the desired 2',4'-dichloro product. The formation of the 2',6'-dichloro isomer is also possible but is generally less favored. Careful control of reaction conditions can maximize the yield of the desired 2',4'-isomer.

Optimization of Reaction Conditions and Process Parameters

Optimizing the synthesis of this compound is essential for maximizing yield, purity, and cost-effectiveness. Modern techniques like Design of Experiments (DoE) and high-throughput experimentation can be employed to systematically investigate the impact of various parameters. semanticscholar.orgmdpi.com

Key parameters for optimization in the Friedel-Crafts acylation include:

Catalyst Loading : Reducing the amount of Lewis acid from stoichiometric to catalytic quantities can decrease cost and waste, though it may require more forcing conditions.

Temperature Profile : A carefully controlled temperature ramp can improve selectivity and prevent the decomposition of reactants or products. google.com

Reaction Time : Monitoring the reaction progress allows for quenching at the optimal point to maximize product formation and minimize the generation of impurities.

Solvent Choice : The polarity and coordinating ability of the solvent can significantly influence the activity of the Lewis acid catalyst and the solubility of intermediates.

Table 3: Impact of Process Parameters on Reaction Outcome

| Parameter | Variation | Potential Effect on Yield | Potential Effect on Purity |

|---|---|---|---|

| Temperature | Increase | May increase reaction rate and yield up to an optimal point. | Can lead to increased side products and lower purity if too high. |

| Catalyst Conc. | Decrease | May lower yield if insufficient for full conversion. | Can improve purity by reducing catalyst-driven side reactions. |

| Reaction Time | Increase | Increases yield until the reaction is complete. | Can lead to product degradation or side reactions if excessively long. |

Machine learning algorithms and Bayesian optimization are emerging as powerful tools to navigate complex reaction landscapes and identify optimal conditions with fewer experiments. nih.gov

Development of Sustainable and Scalable Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound involves addressing the limitations of the classical Friedel-Crafts acylation. A primary concern is the use of stoichiometric amounts of AlCl₃, which generates a large volume of acidic aluminum-containing waste during aqueous workup. orgsyn.org

Sustainable alternatives focus on several key areas:

Heterogeneous Catalysts : Replacing AlCl₃ with solid acid catalysts, such as zeolites or supported acids, offers significant advantages. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Solvent-Free Conditions : Performing the reaction without a solvent or in a more environmentally benign medium, such as an ionic liquid, can reduce the environmental impact associated with volatile organic compounds (VOCs). sigmaaldrich.com

Continuous Flow Synthesis : For large-scale production, moving from batch to continuous flow processing can offer superior control over reaction parameters like temperature and mixing. semanticscholar.org This enhances safety, particularly for highly exothermic reactions, and can lead to higher consistency and yield. chemrxiv.org

The scalability of the synthesis requires careful consideration of heat transfer, mass transport, and the safe handling of corrosive reagents like pivaloyl chloride and aluminum trichloride. A robust, optimized, and sustainable process is crucial for the efficient and responsible production of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dichlorobenzene |

| Pivaloyl Chloride |

| Pivalic Anhydride |

| Aluminum Trichloride |

| Ferric Chloride |

| 2,4-dichloroacetophenone |

| Acetyl Chloride |

| 2,4-dichlorophenylmagnesium halide |

| 2,4-dichlorophenyllithium |

| Pivalic Acid |

Chemical Reactivity and Mechanistic Investigations of 2 ,4 Dichloro 2,2 Dimethylpropiophenone

Reactions at the Ketone Functionality

The carbonyl group in 2',4'-Dichloro-2,2-dimethylpropiophenone is the primary site for a variety of chemical transformations. The presence of a bulky tert-butyl group adjacent to the carbonyl carbon introduces significant steric hindrance, which can influence the rate and feasibility of these reactions compared to less hindered ketones. reddit.comreddit.commcat-review.org

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. In these nucleophilic addition reactions, the nucleophile adds to the carbonyl carbon, and the oxygen atom is subsequently protonated, typically in a workup step, to form an alcohol.

Common nucleophilic addition reactions applicable to ketones include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would also yield tertiary alcohols upon reaction with the ketone.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) would result in the formation of a cyanohydrin.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of ketones.

Imine and Enamine Formation: Reaction with primary amines would yield imines (Schiff bases), while reaction with secondary amines would produce enamines. libretexts.org These reactions are typically acid-catalyzed. libretexts.org

The steric bulk of the tert-butyl group in this compound is expected to slow down the rate of these nucleophilic additions and condensation reactions in comparison to less sterically hindered ketones like acetophenone. reddit.commcat-review.org

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Reagent | Product Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Organolithium (R-Li) | Tertiary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Wittig Reagent (Ph₃P=CR₂) | Alkene |

| Primary Amine (R-NH₂) | Imine |

| Secondary Amine (R₂NH) | Enamine |

This table is illustrative of expected reactions based on general ketone chemistry and does not represent experimentally verified outcomes for this compound.

Reduction Pathways and Stereoselective Reductions

The carbonyl group of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for the reduction of ketones to alcohols. msu.edu

The reduction of the carbonyl group creates a new chiral center, and therefore, the product can exist as a pair of enantiomers. The use of achiral reducing agents like NaBH₄ or LiAlH₄ will typically result in a racemic mixture of the corresponding alcohol.

Stereoselective reductions can be achieved using chiral reducing agents or catalysts. For instance, chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane® or CBS reagents), are known to effect the asymmetric reduction of prochiral ketones to yield an excess of one enantiomer of the alcohol. The degree of enantioselectivity would depend on the specific reagent and reaction conditions.

Complete reduction of the carbonyl group to a methylene group (-CH₂-) can be accomplished under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions.

Wolff-Kishner Reduction: This involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.

Oxidation Reactions of the Carbonyl Group

Ketones are generally resistant to oxidation under mild conditions, which distinguishes them from aldehydes. chemimpex.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize ketones, but these reactions are often destructive, leading to the cleavage of carbon-carbon bonds. chemimpex.com

A specific type of oxidation that ketones can undergo is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) is used to convert a ketone into an ester. In the case of this compound, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and either the dichlorophenyl group or the tert-butyl group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of this rearrangement.

Reactivity of the Dichlorinated Aromatic Ring

The dichlorinated phenyl group of this compound can participate in substitution reactions, with the nature of the reaction (electrophilic or nucleophilic) depending on the reagents and conditions.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring is substituted with three groups: two chlorine atoms and a 2,2-dimethylpropanoyl group. Both chlorine atoms and the acyl group are deactivating towards electrophilic aromatic substitution, meaning the reaction will be slower than with benzene itself.

The directing effects of these substituents are as follows:

Chlorine atoms: These are ortho, para-directing groups.

2,2-Dimethylpropanoyl group (a type of acyl group): This is a meta-directing group.

The positions on the aromatic ring are numbered relative to the acyl group. The two chlorine atoms are at the 2' and 4' positions. The available positions for substitution are 3', 5', and 6'.

The directing effects of the existing substituents will determine the position of any incoming electrophile:

The chlorine at the 2' position directs to the 3' (ortho) and 6' (para) positions.

The chlorine at the 4' position directs to the 3' and 5' (ortho) positions.

The acyl group directs to the 3' and 5' (meta) positions.

Considering these combined effects, the 3' and 5' positions are the most likely sites for electrophilic attack, as they are favored by two of the three substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. However, due to the deactivating nature of the existing groups, harsh reaction conditions may be required.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Directing Effect |

| 2,2-Dimethylpropanoyl | 1' | Meta-directing, Deactivating |

| Chlorine | 2' | Ortho, Para-directing, Deactivating |

| Chlorine | 4' | Ortho, Para-directing, Deactivating |

This table summarizes the expected directing effects based on general principles of electrophilic aromatic substitution.

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. noaa.gov

In this compound, the leaving groups would be the chlorine atoms. The acyl group is electron-withdrawing and is located ortho to the chlorine at the 2' position and para to the chlorine at the 4' position. This arrangement would activate both chlorine atoms towards nucleophilic aromatic substitution. noaa.gov

Therefore, it is plausible that under suitable conditions (e.g., a strong nucleophile and heat), one of the chlorine atoms could be displaced. The chlorine at the 4'-position (para to the acyl group) might be more readily substituted due to better stabilization of the intermediate Meisenheimer complex. However, the steric hindrance from the nearby tert-butyl group could also influence the relative reactivity of the two chlorine atoms. Without experimental data, it is difficult to definitively predict which chlorine atom would be more reactive.

Halogen Exchange or Cross-Coupling Reactions

The presence of two chlorine atoms on the aromatic ring of this compound makes it a viable substrate for halogen exchange and cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Halogen Exchange Reactions: Halogen exchange, such as the Finkelstein reaction, involves the substitution of one halogen for another. wikipedia.org While typically applied to alkyl halides, aromatic versions of this reaction exist, often requiring catalysis. wikipedia.org For this compound, a classic Finkelstein reaction using sodium iodide in acetone would likely be unreactive as aryl halides are generally resistant to SN2 type reactions. wikipedia.org However, metal-halogen exchange, particularly with organolithium reagents like n-butyllithium or t-butyllithium, is a more feasible pathway. tcnj.eduharvard.edu This reaction involves the exchange of a halogen atom for a lithium atom, creating a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The reaction is typically very fast and performed at low temperatures to avoid side reactions. tcnj.eduharvard.edu

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a versatile method for functionalizing the dichlorinated aromatic ring. sigmaaldrich.comsigmaaldrich.com Reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings could potentially be employed. sigmaaldrich.comresearchgate.net In these reactions, a palladium catalyst facilitates the coupling of the aryl halide with an organometallic reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.com Given the two chlorine atoms, selective mono- or di-substitution could be achieved by carefully controlling the stoichiometry of the coupling partner and reaction conditions.

The following table summarizes potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Potential Product |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl- or Vinyl-substituted propiophenone (B1677668) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Alkyl-, Alkenyl-, or Aryl-substituted propiophenone |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted propiophenone |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP | Amino-substituted propiophenone |

Reactions Involving the Alpha-Alkyl Groups

The reactivity of this compound is significantly influenced by the 2,2-dimethylpropyl group (a tert-butyl group) attached to the carbonyl carbon. This bulky substituent creates substantial steric hindrance, which can slow down or completely inhibit reactions that typically occur at the alpha-carbon or the carbonyl center. brainly.invedantu.comresearchgate.net

Steric hindrance is the congestion caused by the physical presence of bulky groups, which impedes the approach of reagents to the reactive site. vedantu.comresearchgate.net In this molecule, the quaternary alpha-carbon, bonded to three methyl groups, effectively shields the carbonyl group. Consequently, nucleophilic attack on the carbonyl carbon is more difficult compared to less hindered ketones like acetone or even isobutyrophenone. brainly.invedantu.com

Furthermore, the absence of alpha-hydrogens on the carbon adjacent to the carbonyl group means that this compound cannot form an enolate under standard basic conditions. This precludes a wide range of classical carbonyl reactions, including:

Aldol (B89426) condensations

Alpha-halogenation under basic conditions

Alkylation of enolates

The table below illustrates the general effect of increasing steric hindrance on the reactivity of ketones towards nucleophilic addition, using the addition of HCN as an example.

| Ketone | Structure | Relative Reactivity | Steric Hindrance |

| Acetone | CH₃COCH₃ | Higher | Low |

| Methyl tert-butyl ketone | CH₃COC(CH₃)₃ | Lower | High brainly.invedantu.com |

| This compound | Cl₂C₆H₃COC(CH₃)₃ | Very Low | Very High |

Due to the lack of alpha-hydrogens, this compound is classified as a non-enolizable ketone. Such ketones are susceptible to carbon-carbon bond cleavage reactions when treated with strong bases, a classic example being the Haller-Bauer reaction. unacademy.com This reaction typically involves heating the ketone with a strong nucleophilic base, such as sodium amide (NaNH₂) in an inert solvent.

The proposed mechanism for the Haller-Bauer reaction of this compound would proceed as follows:

Nucleophilic Attack: The strong base (e.g., amide anion, :NH₂⁻) attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Carbon-Carbon Bond Cleavage: The crucial step involves the cleavage of the C-C bond between the carbonyl carbon and the quaternary alpha-carbon. This is facilitated by the formation of a stable carbanion (the tert-butyl anion in this case) and a substituted benzamide.

Protonation: The resulting carbanion is protonated by the solvent or upon aqueous workup to yield an alkane, while the amide is also protonated.

This transformation effectively cleaves the ketone into two smaller fragments.

| Reaction | Reagents | Expected Products |

| Haller-Bauer Reaction | 1. NaNH₂, Toluene, heat2. H₂O workup | 2,4-Dichlorobenzamide and 2-Methylpropane (iso-butane) |

Exploration of Photoinduced Reactivity and Photochemistry

The structure of this compound contains a carbonyl group, which acts as a chromophore, allowing the molecule to absorb ultraviolet (UV) light and undergo photochemical reactions. Aromatic ketones are well-known to participate in several photoinduced processes, primarily Norrish Type I and Norrish Type II reactions.

Norrish Type I Cleavage: Upon excitation by UV light, the molecule can undergo cleavage of the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic cleavage would generate a 2,4-dichlorobenzoyl radical and a tert-butyl radical. These highly reactive radical intermediates can then undergo various subsequent reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent.

Norrish Type II Cleavage: This pathway requires the presence of a gamma-hydrogen that can be abstracted by the excited carbonyl group. In this compound, the nearest gamma-hydrogens are on the methyl groups of the tert-butyl substituent. Intramolecular hydrogen abstraction would lead to the formation of a 1,4-biradical, which could then cleave to form 2',4'-dichloroacetophenone and isobutylene, or cyclize to form a cyclobutanol derivative.

Additionally, the presence of carbon-chlorine bonds on the aromatic ring introduces another potential photochemical pathway: C-Cl bond homolysis. Irradiation with UV light could lead to the cleavage of a C-Cl bond, generating an aryl radical. This type of reaction is observed in the photolysis of other chlorinated aromatic compounds, such as the antimicrobial agent triclosan, which can lead to the formation of dichlorophenols and other degradation products. nih.gov

The ultimate photoproduct distribution would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species like oxygen.

| Photochemical Pathway | Key Intermediate | Potential Final Products |

| Norrish Type I Cleavage | 2,4-Dichlorobenzoyl radical + tert-butyl radical | 2,4-Dichlorobenzaldehyde, 2-methylpropane, recombination products |

| Norrish Type II Cleavage | 1,4-Biradical | 2',4'-Dichloroacetophenone, Isobutylene, Cyclobutanol derivatives |

| C-Cl Bond Homolysis | Dichlorophenyl radical | Dimerization products, products from reaction with solvent |

Kinetic and Thermodynamic Studies of Key Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the public literature. However, the influence of its structural features on the reaction rates (kinetics) and equilibria (thermodynamics) of key transformations can be predicted based on established chemical principles.

Kinetic Effects: The rate of a chemical reaction is governed by its activation energy. For this compound, two main factors influence this:

Steric Hindrance: As discussed previously, the bulky 2,2-dimethylpropyl group significantly increases the activation energy for any reaction involving nucleophilic attack at the carbonyl carbon (e.g., Haller-Bauer reaction). researchgate.netstackexchange.com This steric crowding makes the formation of the required tetrahedral transition state energetically costly, thus slowing the reaction rate compared to less hindered ketones. cdnsciencepub.com

Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This effect increases the electrophilicity of the aromatic ring, which could potentially accelerate the initial steps of palladium-catalyzed cross-coupling reactions. However, they also make the carbonyl carbon more electrophilic, which could slightly counteract the steric hindrance for nucleophilic attack, although the steric effect is generally dominant for this structure.

Thermodynamic Effects: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products.

Cross-Coupling Reactions: The thermodynamics of cross-coupling reactions are generally favorable, leading to the formation of stable C-C or C-N bonds. The specific equilibrium position will depend on the nature of the coupling partners.

The following table provides a qualitative summary of the expected kinetic and thermodynamic influences of the compound's structural features.

| Reaction Type | Structural Feature | Kinetic Effect (on Rate) | Thermodynamic Effect (on Equilibrium) |

| Nucleophilic Addition at C=O | 2,2-Dimethyl group (Steric) | Strong Decrease | Less Favorable |

| Haller-Bauer Reaction | 2,2-Dimethyl group (Steric) | Decrease | Favorable (driven by stable products) |

| Cross-Coupling at C-Cl | Dichloro-substitution (Electronic) | Moderate Increase | Highly Favorable |

Advanced Spectroscopic and Structural Elucidation of 2 ,4 Dichloro 2,2 Dimethylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a suite of one- and two-dimensional experiments, it is possible to determine the precise connectivity and spatial relationships of atoms.

The ¹H NMR spectrum of 2',4'-Dichloro-2,2-dimethylpropiophenone is expected to display distinct signals corresponding to the aromatic and aliphatic protons. The dichlorinated phenyl ring contains three aromatic protons, while the 2,2-dimethylpropyl group (tert-butyl group) contains nine equivalent aliphatic protons.

The electron-withdrawing nature of the two chlorine atoms and the carbonyl group significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (B151609). The proton ortho to the carbonyl group (H-6') is expected to be the most deshielded due to the anisotropic effect of the C=O bond. The substitution pattern leads to a predictable splitting pattern:

H-3': This proton is ortho to one chlorine atom and meta to another, appearing as a doublet.

H-5': This proton is situated between two chlorine atoms and will likely appear as a doublet of doublets.

H-6': This proton is ortho to the acyl group and meta to a chlorine atom, appearing as a doublet.

Conversely, the nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They are shielded by the electron-donating nature of the alkyl group and are distant from the deshielding aromatic ring and carbonyl group. Consequently, they are expected to appear as a sharp singlet at a much higher field (lower ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-3' | ~7.45 | d |

| Aromatic H-5' | ~7.30 | dd |

| Aromatic H-6' | ~7.60 | d |

| -C(CH₃)₃ | ~1.35 | s |

Note: Predicted values are based on typical chemical shifts for substituted aromatics and ketones. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, a total of nine distinct carbon signals are anticipated: six for the aromatic ring and three for the acyl side chain.

Carbonyl Carbon (C=O): This carbon is highly deshielded and is characteristically found at the lowest field, typically in the range of 195-210 ppm for aromatic ketones.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the substituents. The two carbons bearing chlorine atoms (C-2' and C-4') and the carbon attached to the acyl group (C-1') are quaternary and will have their shifts influenced by the electronegativity and resonance effects of the substituents. The three protonated aromatic carbons (C-3', C-5', C-6') will resonate in the typical aromatic region of 120-140 ppm.

Aliphatic Carbons: The side chain contains a quaternary carbon alpha to the carbonyl group and the three equivalent methyl carbons of the tert-butyl group. The quaternary carbon will be more deshielded than the methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~205 |

| C-1' (Aromatic Quaternary) | ~138 |

| C-2' (Aromatic, C-Cl) | ~135 |

| C-3' (Aromatic, C-H) | ~130 |

| C-4' (Aromatic, C-Cl) | ~139 |

| C-5' (Aromatic, C-H) | ~127 |

| C-6' (Aromatic, C-H) | ~129 |

| C (CH₃)₃ (Quaternary) | ~45 |

| C(C H₃)₃ (Methyl) | ~26 |

Note: Predicted values are based on established ranges for similar functional groups and substituted systems. libretexts.orgdocbrown.info

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (e.g., between H-5' and H-6'), confirming their positions relative to one another. No correlations would be observed for the isolated tert-butyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. The HSQC spectrum would show correlations between H-3' and C-3', H-5' and C-5', and H-6' and C-6'. It would also show a strong correlation between the singlet at ~1.35 ppm and the methyl carbon signal at ~26 ppm, confirming the assignment of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations that would solidify the structural assignment include:

A correlation from the tert-butyl protons (~1.35 ppm) to the carbonyl carbon (~205 ppm) and the adjacent quaternary carbon (~45 ppm).

Correlations from the aromatic proton H-6' to the carbonyl carbon (C=O) and the aromatic carbon C-2'.

Correlations from H-3' to C-1', C-2', and C-5'.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by several key vibrational modes that act as structural fingerprints.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum, characteristic of the C=O stretch in an aromatic ketone. Its position, typically around 1680-1700 cm⁻¹, is influenced by conjugation with the phenyl ring and the electronic effects of the chloro-substituents.

Aromatic Vibrations:

C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, corresponding to the stretching of the C-H bonds on the phenyl ring.

C=C Stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region due to the skeletal vibrations of the aromatic ring.

Aliphatic C-H Vibrations: The tert-butyl group will give rise to C-H stretching bands just below 3000 cm⁻¹ and characteristic C-H bending (scissoring and rocking) vibrations around 1365-1470 cm⁻¹.

C-Cl Stretching: Strong bands corresponding to the C-Cl stretching modes are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. theaic.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2900 - 2980 | Strong | Strong |

| Carbonyl C=O Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1365 - 1470 | Medium-Strong | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

The conformation of this compound is largely defined by the rotation around the single bond connecting the carbonyl carbon and the dichlorophenyl ring. Due to the significant steric hindrance from the bulky tert-butyl group and the ortho-chloro substituent (at the 2'-position), the molecule is expected to adopt a non-planar conformation. In this preferred arrangement, the carbonyl group is twisted out of the plane of the aromatic ring to minimize steric repulsion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be utilized to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₂Cl₂O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₁₁H₁₂³⁵Cl₂O | [M]⁺ | 229.0265 |

| C₁₁H₁₂³⁵Cl³⁷ClO | [M+2]⁺ | 231.0236 |

| C₁₁H₁₂³⁷Cl₂O | [M+4]⁺ | 233.0206 |

The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The [M]⁺ peak would correspond to the molecule containing two ³⁵Cl isotopes. The [M+2]⁺ peak, resulting from the presence of one ³⁵Cl and one ³⁷Cl isotope, would have an intensity of approximately 65% of the [M]⁺ peak. The [M+4]⁺ peak, from two ³⁷Cl isotopes, would have an intensity of about 10% of the [M]⁺ peak. The precise measurement of these masses and the observation of this isotopic signature would unequivocally confirm the molecular formula of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often fragment in predictable ways. The analysis of these fragments provides valuable information for structural elucidation. The fragmentation of this compound would likely proceed through several key pathways.

A primary fragmentation event would be the cleavage of the bond between the carbonyl group and the tert-butyl group (α-cleavage). This would result in two primary fragment ions:

A tert-butyl cation ([C(CH₃)₃]⁺) with a mass-to-charge ratio (m/z) of 57. This is a very stable carbocation and is expected to be a prominent peak, potentially the base peak, in the spectrum.

A 2,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) . This fragment would also exhibit a characteristic isotopic pattern due to the two chlorine atoms, with peaks at m/z 173, 175, and 177.

Another likely fragmentation pathway is the loss of the entire tert-butyl group as a radical, leading to the formation of the 2,4-dichlorobenzoyl cation. Further fragmentation of the 2,4-dichlorobenzoyl cation could occur through the loss of carbon monoxide (CO), yielding a 2,4-dichlorophenyl cation ([C₆H₃Cl₂]⁺) with an isotopic cluster around m/z 145, 147, and 149.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| Tert-butyl cation | [C(CH₃)₃]⁺ | 57 |

| 2,4-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | 173, 175, 177 |

| 2,4-Dichlorophenyl cation | [C₆H₃Cl₂]⁺ | 145, 147, 149 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light.

Electronic Transitions and Chromophore Interactions

The primary chromophore in this compound is the 2,4-dichlorobenzoyl group. This consists of a benzene ring substituted with a carbonyl group and two chlorine atoms. The expected electronic transitions are:

π → π* transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. These are typically high-energy transitions and would result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm). The substitution pattern on the benzene ring will influence the exact wavelength and intensity of these absorptions.

n → π* transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital of the carbonyl group. These are lower-energy transitions and result in a weaker absorption band at a longer wavelength, typically above 300 nm.

The presence of the chlorine atoms as auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* and n → π* absorption bands compared to the unsubstituted propiophenone (B1677668).

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 280 |

| n → π | > 300 |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As of this writing, no publicly available crystal structure data exists for this compound. If the compound were to be crystallized and analyzed by X-ray diffraction, the resulting data would reveal the precise geometry of the molecule. Key structural features that would be of interest include:

The planarity of the 2,4-dichlorophenyl ring.

The bond lengths and angles of the propiophenone moiety.

The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group, which would indicate the degree of steric hindrance caused by the ortho-chloro substituent and the bulky tert-butyl group.

Intermolecular interactions in the crystal lattice, such as halogen bonding or van der Waals forces, which would dictate the crystal packing.

Without experimental data, any discussion of the solid-state architecture remains speculative.

Applications of 2 ,4 Dichloro 2,2 Dimethylpropiophenone in Advanced Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

As a substituted propiophenone (B1677668), 2',4'-Dichloro-2,2-dimethylpropiophenone possesses a chemical structure that suggests its potential as a versatile intermediate in various organic syntheses. The presence of a ketone functional group, a dichlorinated aromatic ring, and a sterically hindered dimethylpropyl chain offers multiple sites for chemical modification.

Precursor for the Synthesis of Novel Heterocyclic Systems (e.g., Chromenes)

The propiophenone backbone is a common starting point for the synthesis of various heterocyclic compounds. For instance, chromenes, a class of oxygen-containing heterocycles with diverse biological activities, can be synthesized through reactions involving appropriately substituted phenols and α,β-unsaturated ketones or their precursors. While general methods for chromene synthesis are well-established, specific examples utilizing this compound as a direct precursor are not readily found in the current body of scientific literature. Hypothetically, the ketone moiety of this compound could undergo reactions such as aldol (B89426) condensation followed by cyclization to form heterocyclic rings.

Building Block for Specialty Chemicals and Fine Chemicals

The term "specialty chemicals" and "fine chemicals" encompasses a wide range of high-value products with specific functions. Dichlorinated aromatic compounds often serve as precursors in the synthesis of agrochemicals, pharmaceuticals, and dyes. The unique combination of the dichlorophenyl group and the dimethylpropyl ketone structure in this compound could potentially be leveraged to create novel molecules with desired properties. However, specific industrial applications or documented synthetic routes to commercially significant specialty or fine chemicals using this particular propiophenone derivative are not detailed in available resources.

Development of Ligands or Catalysts in Organometallic Chemistry

The synthesis of ligands for organometallic catalysts often involves the functionalization of aromatic rings. The chlorine atoms on the phenyl ring of this compound could, in principle, be displaced or undergo coupling reactions to introduce coordinating groups, thereby forming a ligand. The steric bulk provided by the dimethylpropyl group could influence the coordination geometry and catalytic activity of a resulting metal complex. Despite this potential, there are no specific reports of this compound being used in the development of organometallic ligands or catalysts.

Utility in Materials Science and Polymer Chemistry

In materials science, molecules with specific functionalities are sought after to create polymers and materials with tailored properties. The structural features of this compound suggest potential, though unconfirmed, applications in this domain.

Monomer or Photoinitiator in Polymerization Processes

Propiophenone derivatives can sometimes act as photoinitiators in UV-curable formulations. Upon exposure to UV radiation, they can generate free radicals that initiate polymerization. While the general class of propiophenones is known for this application, specific studies detailing the photoinitiating efficiency or use of this compound in polymerization processes are not available. Its potential as a monomer would require the presence of a polymerizable group, which is absent in its native structure. Functionalization of the aromatic ring could potentially introduce such a group.

Component in Functional Materials (e.g., Smart Materials, Coatings)

The incorporation of halogenated compounds into polymers can impart properties such as flame retardancy and increased chemical resistance. The dichlorinated phenyl ring of this compound could theoretically contribute to these properties if it were integrated into a polymer backbone or used as an additive in a coating formulation. However, there is no direct evidence in the scientific literature to support its use in the creation of smart materials or functional coatings.

Research in Agricultural Chemistry

Investigation of Phytotoxic Properties for Herbicide Development

The exploration of novel organic compounds for their potential as herbicides is a cornerstone of agricultural chemistry. The development of new herbicidal agents is critical for effective weed management, which is essential for global food security. Research in this area often focuses on identifying molecules that exhibit phytotoxicity—the ability to inhibit plant growth. The investigation into the phytotoxic properties of a compound like this compound would be a systematic process to determine its potential for development as a selective or non-selective herbicide.

A crucial aspect of this research involves understanding the structure-activity relationship of the molecule. The presence of chlorine atoms on the aromatic ring of this compound is significant, as chlorinated organic compounds have a long history of use as herbicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in broadleaf weeds. orst.edu The dichloro substitution pattern on the phenyl ring of this compound suggests that it could potentially interact with biological targets in plants.

However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific studies on the phytotoxic or herbicidal activity of this compound. While research has been conducted on the phytotoxic effects of structurally related compounds, such as 2',4'-dimethylacetophenone, specific data for the dichlorinated and dimethylated propiophenone is not available. researchgate.net

Future research into the potential herbicidal applications of this compound would likely involve a series of bioassays to evaluate its effect on various plant species. These studies would aim to determine key parameters such as the concentration required for effective weed control, its selectivity between different plant types (e.g., monocots vs. dicots), and its mode of action at the cellular and molecular level. The absence of such data in the current body of scientific literature indicates that the herbicidal potential of this specific compound remains an unexplored area of research.

Applications in Analytical Chemistry as Reference Standards or Probes

In the field of analytical chemistry, the availability of well-characterized reference standards is fundamental for the accurate identification and quantification of chemical substances. A reference standard is a highly purified compound that can be used as a measurement base. These standards are crucial for a wide range of applications, including method validation, calibration of analytical instruments, and quality control in various industries.

A search of commercial suppliers of analytical standards and a review of scientific literature did not reveal any instance of this compound being offered or used as a certified reference material. While many chlorinated and substituted propiophenone derivatives are available as analytical standards for various research and regulatory purposes, this specific compound does not appear to be among them.

Similarly, chemical probes are molecules used to study and manipulate biological systems. An effective chemical probe should have high affinity and selectivity for its intended biological target. There is no indication in the available scientific literature that this compound has been developed or utilized as a chemical probe for any specific biological target or pathway.

The potential for this compound to be used as a reference standard would depend on a demonstrated need for its detection and quantification in environmental, industrial, or biological samples. Should this compound be identified as a significant metabolite, impurity, or a compound of interest in a particular context, the development of a certified reference standard would become a priority for analytical laboratories. Until such a need is established, its application in analytical chemistry as a reference standard or probe remains theoretical.

Environmental Considerations and Chemical Stewardship for 2 ,4 Dichloro 2,2 Dimethylpropiophenone

Environmental Degradation Pathways (e.g., biodegradation, photolysis, hydrolysis)

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For 2',4'-Dichloro-2,2-dimethylpropiophenone, the key potential degradation pathways would include biodegradation, photolysis, and hydrolysis. The presence of chlorine atoms on the aromatic ring and the sterically hindered dimethylpropiophenone structure are expected to significantly influence its recalcitrance.

Biodegradation: Chlorinated aromatic compounds are generally known for their resistance to microbial degradation. The carbon-chlorine bond is strong, and the presence of chlorine atoms can make the aromatic ring less susceptible to enzymatic attack. Microorganisms capable of degrading chlorinated aromatics often do so through co-metabolism, where the degradation is facilitated by enzymes produced for the metabolism of other substances. The degradation of chlorinated compounds can occur under both aerobic and anaerobic conditions, though the specific pathways and rates can differ significantly. For instance, reductive dechlorination, the removal of chlorine atoms with the concurrent addition of electrons, is a key process in the anaerobic biodegradation of many chlorinated pollutants.

Photolysis: Photolysis, or the degradation of a compound by light, is a significant environmental fate process for many aromatic compounds. Chlorinated aromatic compounds can undergo photodechlorination, where the absorption of light energy leads to the cleavage of the carbon-chlorine bond. This process can be a primary degradation pathway for some chlorinated pollutants in sunlit surface waters or on terrestrial surfaces. The efficiency of photolysis is dependent on factors such as the light absorption properties of the molecule, the presence of photosensitizers in the environment (like natural organic matter), and the wavelength and intensity of the light. It is anticipated that this compound would be susceptible to photolysis, leading to the stepwise removal of chlorine atoms.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organochlorine compounds, hydrolysis can be a significant degradation pathway. However, the carbon-chlorine bond on an aromatic ring is generally stable to hydrolysis under typical environmental pH conditions. Therefore, direct hydrolysis of the chloro substituents on this compound is expected to be a very slow and likely insignificant degradation pathway in the environment. The ketone functional group is also generally stable to hydrolysis under neutral pH conditions.

Table 1: Predicted Environmental Degradation Pathways for this compound

| Degradation Pathway | Predicted Significance | Influencing Factors |

| Biodegradation | Low to Moderate | Microbial community composition, presence of co-substrates, redox conditions. |

| Photolysis | Potentially Significant | Sunlight intensity, water clarity, presence of photosensitizers. |

| Hydrolysis | Very Low | pH, temperature (significant only under extreme conditions). |

Transformation Products and Metabolite Identification in Environmental Systems

The degradation of this compound in the environment would lead to the formation of various transformation products and metabolites. The identification of these products is crucial for a complete environmental risk assessment, as they may have their own toxicological profiles.

Potential Photolytic Transformation Products: Direct photolysis would likely proceed through the sequential loss of chlorine atoms. This would result in the formation of monochlorinated and ultimately non-chlorinated 2,2-dimethylpropiophenone. Further degradation of the aromatic ring could occur, but at a much slower rate.

Potential Biodegradation Metabolites: Microbial degradation, if it occurs, could involve several types of reactions. Under aerobic conditions, dioxygenase enzymes could hydroxylate the aromatic ring, leading to the formation of chlorinated catechols. These catechols could then undergo ring cleavage. Another possibility is the oxidation of the alkyl chain. Under anaerobic conditions, reductive dechlorination would be the primary initial step, leading to the formation of monochlorinated and then non-chlorinated propiophenone (B1677668) derivatives. The ketone group could also be subject to microbial reduction to the corresponding alcohol.

Given the lack of specific experimental data, computational modeling can be a useful tool to predict the likely transformation products of emerging pollutants like this compound. nih.gov Such in silico methods can help prioritize research and monitoring efforts. nih.gov

Table 2: Hypothetical Transformation Products of this compound

| Degradation Pathway | Potential Transformation Products |

| Photolysis | 2'-Chloro-2,2-dimethylpropiophenone, 4'-Chloro-2,2-dimethylpropiophenone, 2,2-dimethylpropiophenone. |

| Aerobic Biodegradation | Dichlorinated and monochlorinated hydroxy-propiophenones, chlorinated catechols, ring-cleavage products. |

| Anaerobic Biodegradation | Monochlorinated 2,2-dimethylpropiophenones, 2,2-dimethylpropiophenone, corresponding secondary alcohols. |

Development of Green Chemistry Approaches in its Synthesis and Utilization

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and use of this compound can significantly enhance its environmental stewardship.

Greener Synthetic Routes: Traditional methods for the synthesis of chlorinated aromatic ketones often involve the use of hazardous reagents and solvents. For instance, Friedel-Crafts acylation, a common method for producing aromatic ketones, typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate significant amounts of waste.

Green chemistry approaches to the synthesis of aromatic ketones include the use of more environmentally benign catalysts, such as solid acids or zeolites, which can be easily recovered and reused. chemistryviews.org The use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds is another key strategy. chemistryviews.org Photocatalysis, which utilizes light to drive chemical reactions, offers a promising and sustainable alternative for the synthesis of various organic compounds, including aromatic ketones. chemistryviews.org

For the chlorination step, developing methods that offer high selectivity and avoid the use of harsh chlorinating agents is a key goal. Recent research has focused on photocatalytic methods for the targeted chlorination of molecules, which can operate at room temperature with sustainable catalysts. sciencedaily.com

Sustainable Utilization: In its application, the principles of green chemistry would advocate for its use in closed systems where possible, to minimize environmental release. Furthermore, designing processes that maximize the efficiency of its use and allow for recovery and recycling would contribute to a more sustainable lifecycle.

Strategies for Waste Minimization and Resource Efficiency

Effective waste minimization and resource efficiency are integral to the sustainable production of any chemical, including this compound. These strategies not only reduce the environmental impact but can also lead to significant economic benefits.

Process Optimization: Careful optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can maximize the yield of the desired product and minimize the formation of byproducts, thereby reducing waste at the source. The use of continuous flow chemistry, as opposed to batch processing, can offer better control over reaction parameters, leading to improved efficiency and safety. pharmacyjournal.org

Solvent and Catalyst Recovery: Solvents often constitute a large portion of the waste generated in chemical synthesis. The selection of solvents that can be easily recovered and reused is a key strategy for waste minimization. Similarly, the use of heterogeneous catalysts that can be readily separated from the reaction mixture and recycled is preferable to homogeneous catalysts that are often difficult to recover. rsc.org

Waste Stream Treatment: Any waste streams that are generated should be treated to minimize their environmental impact before discharge. This can involve a variety of physical, chemical, and biological treatment methods. For waste containing chlorinated organic compounds, specialized treatments such as advanced oxidation processes or bioremediation may be necessary to ensure their complete degradation. nih.gov

By integrating these environmental considerations and chemical stewardship practices, the potential risks associated with this compound can be effectively managed, promoting both environmental protection and sustainable chemical innovation.

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis of Chiral Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the chirality of a molecule often dictates its biological activity and physical properties. nih.gov While 2',4'-Dichloro-2,2-dimethylpropiophenone itself is achiral, the creation of chiral analogs through asymmetric synthesis represents a significant and promising research frontier.

Future research will likely focus on the development of novel catalytic systems for the enantioselective synthesis of related chiral ketones. magritek.com This involves the use of chiral ligands in transition-metal catalysis or the application of organocatalysis to control the stereochemical outcome of key bond-forming reactions. rsc.org Methodologies such as asymmetric hydrogenation, alkylation, or aldol (B89426) reactions could be adapted to produce chiral derivatives of the parent compound with high enantiomeric excess. pressbooks.pub The exploration of kinetic resolution strategies, where one enantiomer of a racemic mixture reacts faster than the other, also presents a viable pathway to obtaining optically active products. chemrxiv.org The successful synthesis of such chiral analogs could unlock new biological activities and applications not achievable with the achiral parent molecule.

Table 1: Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Catalyst/Reagent Type | Desired Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemistry of the reaction. | Chiral transition-metal complexes (e.g., Rh, Ru, Ir with chiral ligands), Organocatalysts (e.g., proline derivatives). | High enantiomeric excess (ee%) of a single enantiomer. |

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Sugars, amino acids, or terpenes as starting materials. | Synthesis of complex chiral targets. |

| Kinetic Resolution | Differentiating between enantiomers of a racemic mixture in a chemical reaction. | Chiral reagents or catalysts that react selectively with one enantiomer. | Separation of a racemic mixture into its constituent enantiomers. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers enhanced safety, efficiency, and control over reaction parameters. researchgate.net The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms is a key trend for future manufacturing. researchgate.netmdpi.com

Flow chemistry systems, by utilizing small-dimensioned tubes and reactors, provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer. researchgate.net This allows for reactions to be conducted at higher temperatures and pressures safely, often accelerating reaction rates and improving yields. rsc.org For the synthesis of this compound, which may involve exothermic steps or hazardous reagents, flow chemistry minimizes risks by reducing the volume of reactive intermediates at any given time. researchgate.netrsc.org Furthermore, automation enables high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly optimize synthetic protocols. mdpi.com This approach not only accelerates research and development but also provides a scalable and more sustainable manufacturing process. nih.gov

Advanced Mechanistic Studies Using In-Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. The application of advanced in-situ spectroscopic techniques offers a real-time window into the chemical processes occurring during the synthesis of this compound.

Techniques such as operando Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.netmdpi.com This is particularly valuable for studying reactions like Friedel-Crafts acylation, a common method for synthesizing aromatic ketones. rsc.orgrsc.org In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed structural information on transient species and help elucidate complex reaction kinetics and pathways. magritek.comchemrxiv.orgnih.gov By observing the reaction mixture directly, chemists can identify key intermediates, understand the role of the catalyst, and detect potential side reactions, leading to more rational and efficient process development. rsc.orgrsc.org

Table 2: In-Situ Spectroscopic Techniques for Mechanistic Analysis

| Technique | Information Gained | Application in Ketone Synthesis |

|---|---|---|

| FTIR Spectroscopy | Real-time monitoring of functional group transformations (e.g., C=O bond formation). pressbooks.publibretexts.org | Tracking the conversion of acylating agent and aromatic substrate; identifying catalyst-reactant interactions. researchgate.netrsc.org |

| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution. magritek.com | Identifying and quantifying short-lived intermediates; determining reaction kinetics and order. chemrxiv.org |

| Raman Spectroscopy | Complementary vibrational information to FTIR, often better for aqueous systems and certain symmetric vibrations. | Monitoring catalyst state and phase changes; studying reactions in biphasic systems. |

| UV-Vis Spectroscopy | Information on conjugated systems and colored species. | Following the formation of colored intermediates or charge-transfer complexes. |

Computational Design of Novel Derivatives with Tuned Properties

The synergy between computational chemistry and synthetic chemistry has revolutionized the process of drug discovery and materials science. researchgate.net For this compound, computational modeling provides a powerful tool to design novel derivatives with precisely tuned electronic, steric, and physicochemical properties.

Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure of proposed derivatives, predicting their reactivity and spectral properties. acs.orgbeilstein-journals.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with desired biological activities or physical characteristics. sciencedaily.com These predictive models allow for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis. researchgate.net This approach significantly reduces the time and resources required for experimental work by focusing efforts on molecules with the highest probability of success. researchgate.netsciencedaily.com The goal is to rationally design new molecules based on the this compound scaffold that are optimized for specific applications, be it as pharmaceutical intermediates, agrochemicals, or materials science building blocks.

Interdisciplinary Research Synergies and Unexplored Applications

The full potential of this compound and its derivatives will likely be realized through interdisciplinary collaborations and the exploration of currently untapped applications. The presence of halogen atoms and a ketone functional group makes this compound a versatile synthetic intermediate. sciencedaily.com

In the field of agrochemicals , the introduction of halogen atoms is a well-established strategy for enhancing the efficacy and metabolic stability of active ingredients. nih.govnih.govresearchgate.net Research could explore derivatives of this compound for potential herbicidal, fungicidal, or insecticidal activity. The specific dichlorination pattern might confer unique properties relevant to crop protection. researchgate.net

In materials science , aromatic ketones are used as photoinitiators in polymerization processes and as building blocks for high-performance polymers. The specific substitution pattern of this compound could be exploited to create new polymers with tailored thermal, mechanical, or optical properties.

Furthermore, its role as a synthetic building block is vast. The ketone can be transformed into a wide array of other functional groups, and the chlorinated aromatic ring can participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures. sciencedaily.comscripps.edu Future research should focus on leveraging this reactivity to access novel families of compounds for evaluation in diverse fields, from pharmaceuticals to advanced materials. scripps.edu

Q & A

Q. What are the established synthetic routes for 2',4'-Dichloro-2,2-dimethylpropiophenone, and what key reaction conditions influence yield?

The synthesis typically involves chlorination of the aromatic ring followed by acylation of the propiophenone backbone. Critical steps include optimizing the chlorination position (2' and 4') and introducing dimethyl groups via alkylation or Friedel-Crafts acylation. Reaction conditions such as temperature (60–80°C for chlorination), solvent polarity (e.g., dichloromethane for acylation), and catalysts (e.g., AlCl₃ for electrophilic substitution) significantly impact yield . Purification via column chromatography or recrystallization is essential to isolate the product from positional isomers (e.g., 3',5' analogs) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine substitution patterns (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) and confirms dimethyl groups (singlets at δ 1.2–1.5 ppm for CH₃) .

- X-ray Crystallography : Resolves spatial arrangement of chlorine atoms and steric effects from dimethyl groups, critical for understanding reactivity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₁H₁₂Cl₂O; theoretical ~247.02 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under various storage conditions?

The compound is sensitive to UV light and moisture due to its ketone and chloroaromatic groups. Store in amber glassware at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation. Stability tests via HPLC over 6 months show <5% degradation under optimal conditions .

Advanced Research Questions

Q. How do structural modifications at the 2' and 4' positions affect bioactivity compared to other chloro-propiophenones?

Comparative studies of analogs (e.g., 2',6'-dichloro vs. 3',5'-dichloro derivatives) reveal that 2',4'-substitution enhances electrophilicity, improving binding to enzymatic targets like cytochrome P450. For example, replacing 4'-Cl with a thiomethyl group reduces antimicrobial efficacy by 40%, highlighting the role of electron-withdrawing groups in bioactivity .

Q. What mechanistic insights exist regarding its interactions with biological targets, such as antimicrobial enzymes?

Kinetic studies using time-dependent inhibition assays demonstrate non-competitive binding to bacterial enoyl-ACP reductase (FabI), with a Kᵢ of 2.3 µM. Molecular docking simulations (AutoDock Vina) suggest chlorine atoms form halogen bonds with Tyr156 and Met159 residues, while dimethyl groups reduce steric hindrance in the active site .

Q. How can computational modeling predict the physicochemical properties and reactivity of this compound?